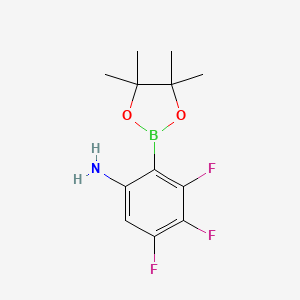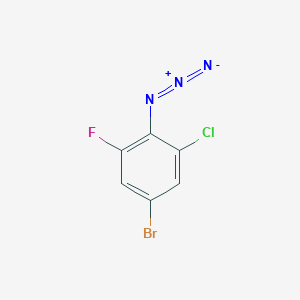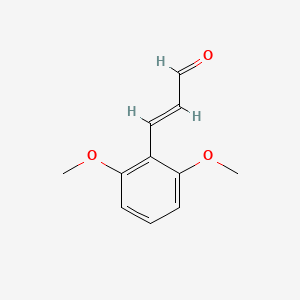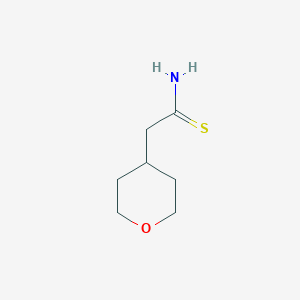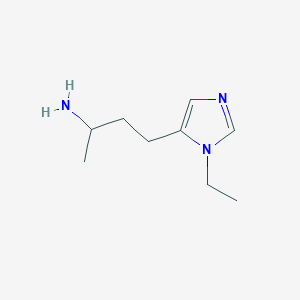
4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features an ethyl group at the first position of the imidazole ring and a butan-2-amine chain at the fourth position. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Another method involves the use of N-heterocyclic carbenes as both ligands and organocatalysts. This approach typically involves the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The compound can undergo substitution reactions at the imidazole ring or the butan-2-amine chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.
Aplicaciones Científicas De Investigación
4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its imidazole core structure, which is present in many pharmaceuticals.
Industry: Utilized in the production of agrochemicals, dyes, and other functional materials
Mecanismo De Acción
The mechanism of action of 4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with a methyl group at the first position.
2-Ethylimidazole: An imidazole derivative with an ethyl group at the second position.
4-Methylimidazole: An imidazole derivative with a methyl group at the fourth position.
Uniqueness
4-(1-Ethyl-1h-imidazol-5-yl)butan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butan-2-amine chain at the fourth position and the ethyl group at the first position of the imidazole ring differentiates it from other imidazole derivatives, potentially leading to unique interactions with biological targets and distinct reactivity in chemical reactions .
Propiedades
Fórmula molecular |
C9H17N3 |
|---|---|
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
4-(3-ethylimidazol-4-yl)butan-2-amine |
InChI |
InChI=1S/C9H17N3/c1-3-12-7-11-6-9(12)5-4-8(2)10/h6-8H,3-5,10H2,1-2H3 |
Clave InChI |
QNBDWNFTWPXXRU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=NC=C1CCC(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


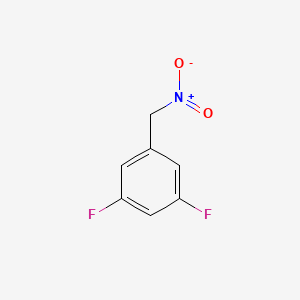
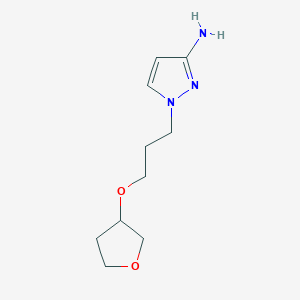
![2-Cyclohexyl-2-[3-(trifluoromethyl)phenyl]aceticacid](/img/structure/B15316713.png)
![[4-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanaminehydrochloride](/img/structure/B15316718.png)

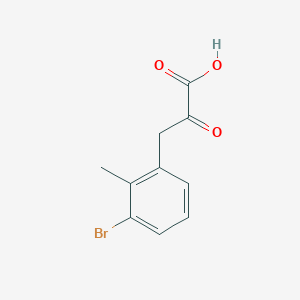
![rac-[(1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-en-2-yl]methanol,endo](/img/structure/B15316732.png)
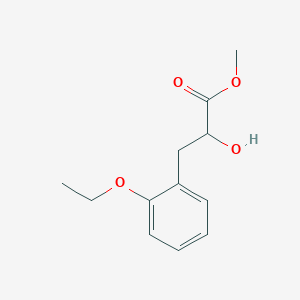
![2-[1-(Morpholin-4-yl)cyclopropyl]aceticacidhydrochloride](/img/structure/B15316747.png)
